molecular formula C16H13ClO7 B190375 Petunidin chloride CAS No. 1429-30-7

Petunidin chloride

Cat. No.: B190375
CAS No.: 1429-30-7
M. Wt: 352.72 g/mol
InChI Key: QULMBDNPZCFSPR-UHFFFAOYSA-N
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Description

Petunidin chloride is an O-methylated anthocyanidin derived from delphinidin . It is a natural organic compound and serves as a dark-red or purple water-soluble pigment found in various red berries, including chokeberries (Aronia sp), Saskatoon berries (Amelanchier alnifolia), and different grape species (Vitis vinifera or muscadine, Vitis rotundifolia). Additionally, it contributes to the vibrant petal colors in many flowers .

Scientific Research Applications

Petunidin chloride has garnered interest in various scientific fields:

    Chemistry: Studying its reactivity and interactions with other compounds.

    Biology: Investigating its role in plant pigmentation and health benefits.

    Medicine: Exploring potential protective effects against atherosclerosis due to its inhibition of platelet-derived growth factor-induced aortic smooth muscle cell migration.

    Industry: Utilizing its color properties in food, cosmetics, and textiles.

Mechanism of Action

Target of Action

Petunidin chloride is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids

Mode of Action

The mode of action of this compound involves its interaction with various cellular processes. The compound has been associated with health-promoting effects on many chronic diseases . .

Biochemical Pathways

This compound affects various biochemical pathways. It is derived from the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . The biosynthesis pathway and biotransformation of this compound involve several steps . .

Pharmacokinetics

The potential bioactivity of this compound depends on its absorption, metabolism, and excretion in the human body . Petunidin 3-O-glucoside and delphinidin 3-O-glucoside were the only anthocyanins detected in plasma, whereas all anthocyanin glucosides, including mono- and diglucosides, with acetyl and p-coumaroyl moieties of delphinidin, cyanidin, petunidin, peonidin, and malvidin, were present in urine . These properties impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are associated with its health-promoting effects on many chronic diseases . It has been associated with antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . .

Future Directions

Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.

Biochemical Analysis

Biochemical Properties

Petunidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including focal adhesion kinase and platelet-derived growth factor. This compound binds with and suppresses the activity of focal adhesion kinase, inhibiting platelet-derived growth factor-induced aortic smooth muscle cell migration. This interaction may confer a protective effect against atherosclerosis .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes. Additionally, this compound can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of light and heat. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from delphinidin through the action of anthocyanin flavonoid O-methyltransferase, which catalyzes the B-ring methylation. The compound can also undergo glycosylation, forming various glycoside derivatives. These metabolic transformations can affect the bioavailability and bioactivity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity, with higher concentrations typically found in tissues with high metabolic activity .

Subcellular Localization

This compound is primarily localized in the vacuoles of plant cells, where it contributes to pigmentation. In animal cells, the compound can be found in the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of petunidin chloride involves O-methylation of delphinidin. The specific synthetic routes may vary, but the general process includes the introduction of a methyl group to the hydroxyl group on the anthocyanidin backbone. Reaction conditions typically involve the use of methylating agents, such as diazomethane or dimethyl sulfate, under controlled conditions.

Industrial Production Methods: While this compound is not commonly produced industrially in isolation, its presence in natural sources allows for extraction and purification. Industrial processes often focus on obtaining anthocyanin-rich extracts from fruits or plant materials, which may contain this compound along with other related compounds.

Chemical Reactions Analysis

Types of Reactions: Petunidin chloride can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can lead to the formation of quinones or other derivatives.

    Reduction: Reduction reactions may yield dihydroanthocyanidins.

    Substitution: Substitution reactions can modify functional groups on the anthocyanidin structure.

Common Reagents and Conditions:

    Methylating Agents: Used for O-methylation during synthesis.

    Acids/Bases: May be involved in hydrolysis or other transformations.

    Enzymes: Natural enzymes can catalyze reactions in plants.

Major Products: The major products formed from this compound reactions depend on the specific reaction conditions. These products include methylated derivatives, reduced forms, and other modified anthocyanidins.

Comparison with Similar Compounds

Petunidin chloride stands out due to its unique O-methylation pattern and specific interactions with FAK. Similar compounds include other anthocyanidins like cyanidin, delphinidin, and malvidin.

Properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULMBDNPZCFSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-30-7
Record name Petunidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429-30-7
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Record name Petunidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petunidin chloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907
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Record name 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride
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Record name PETUNIDIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the electrochemical behavior of petunidin chloride?

A1: Like other anthocyanins, this compound displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in this compound can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].

Q2: How does the structure of this compound relate to other anthocyanins?

A2: this compound is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to this compound [].

Q3: What research has been conducted on the glycosides of this compound?

A3: Scientists have investigated the synthesis of this compound glucosides []. This research explores the chemical modifications of this compound and contributes to understanding the diversity and potential applications of anthocyanin derivatives.

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